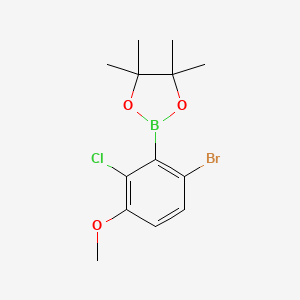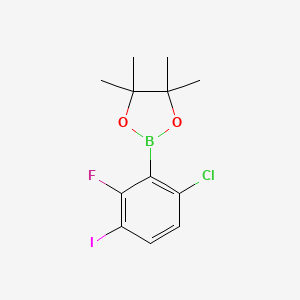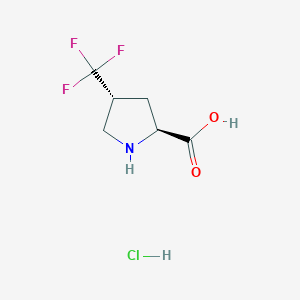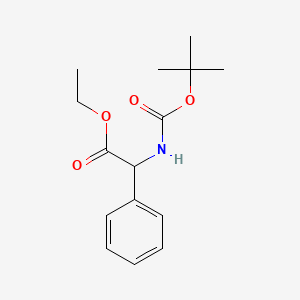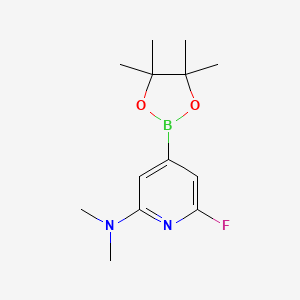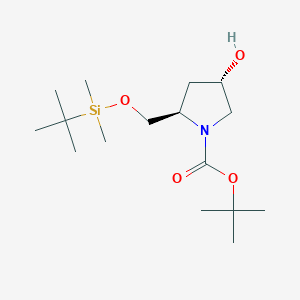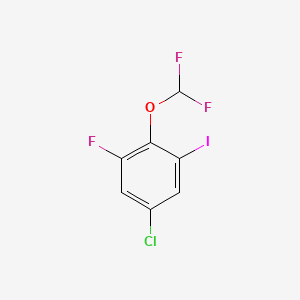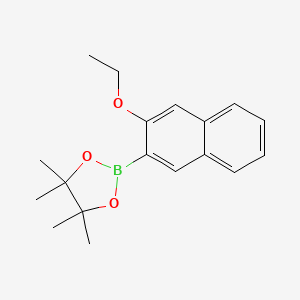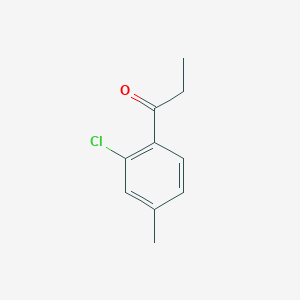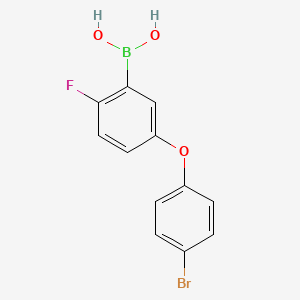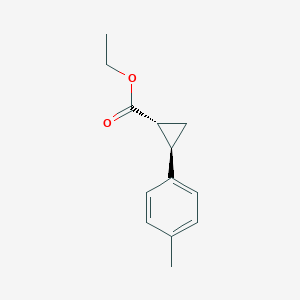
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H16O2 . It is a cyclopropane derivative, where the cyclopropane ring is substituted with an ethyl ester group and a para-tolyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin. One common method is the reaction of ethyl diazoacetate with para-tolyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of cyclopropane-containing pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound for investigating the interactions of cyclopropane rings with biological molecules .
Medicine: These drugs may exhibit unique pharmacological properties due to the presence of the strained cyclopropane ring .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing novel compounds with specific properties .
Wirkmechanismus
The mechanism of action of trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate involves its interaction with molecular targets through its cyclopropane ring and ester group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(M-tolyl)cyclopropanecarboxylate
- Ethyl 2-(O-tolyl)cyclopropanecarboxylate
- Methyl 2-(P-tolyl)cyclopropanecarboxylate
Comparison: trans-Ethyl 2-(P-tolyl)cyclopropanecarboxylate is unique due to the specific positioning of the para-tolyl group, which can influence its reactivity and interactions with other molecules. Compared to its meta and ortho isomers, the para-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
JWOBMCBGTXAJBG-NWDGAFQWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



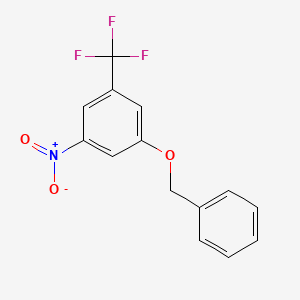
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)
